7-Methyl-5-azaspiro[2.4]heptan-7-amine
Description
Contextualizing Spirocyclic Amine Scaffolds in Organic and Medicinal Chemistry
Spirocyclic amine scaffolds represent a significant class of compounds in organic and medicinal chemistry due to their unique structural and physicochemical properties. Unlike their linear or planar counterparts, spirocycles introduce a rigid, three-dimensional geometry into a molecule. This conformational restriction can be highly advantageous in drug design, as it can pre-organize functional groups for optimal interaction with biological targets, potentially leading to enhanced potency and selectivity.
The incorporation of a spirocyclic core often results in improved drug-like properties. These can include increased aqueous solubility, a higher fraction of sp3-hybridized carbon atoms (which is often correlated with better clinical success), and potentially greater metabolic stability. The defined spatial arrangement of substituents on a spirocyclic scaffold allows for a more precise exploration of chemical space, enabling chemists to fine-tune molecular interactions with proteins and enzymes.
Historical Trajectory and Emerging Significance of 7-Methyl-5-azaspiro[2.4]heptan-7-amine
The emergence of this compound in the scientific literature is relatively recent, with its significance being closely tied to the development of advanced therapeutic agents. Early mentions of this specific spirocyclic amine appear in patents filed around 2007, which described methods for producing novel quinolone carboxylic acid derivatives for antibacterial applications. These initial disclosures highlighted the potential of this scaffold as a key building block for creating a new generation of antibiotics.
A significant milestone in the development of related structures was the 2011 publication detailing a highly effective asymmetric hydrogenation method to produce (S)-7-amino-5-azaspiro[2.4]heptane. nih.gov This work provided a crucial intermediate for the enantioselective synthesis of the spirocyclic amine moiety, paving the way for its incorporation into more complex molecules. nih.gov The subsequent design and synthesis of quinolone derivatives explicitly incorporating the this compound moiety, as reported in a 2013 study, firmly established its importance in the field of antibacterial research. acs.orgnih.gov This study demonstrated that the unique stereochemistry and structural rigidity of the spiro-moiety could lead to potent antibacterial agents, marking a key point in its historical trajectory from a novel synthetic target to a validated pharmacophore.
Overview of Current Research Trajectories Involving this compound
Current research involving this compound is primarily concentrated in two distinct and significant therapeutic areas: the development of novel antibiotics and the creation of selective kinase inhibitors for inflammatory diseases.
The first and most established trajectory is its use as a critical component of new fluoroquinolone antibiotics. Researchers have successfully integrated this spirocyclic amine into quinolone structures to develop compounds with potent activity against a range of respiratory pathogens, including multi-drug resistant strains. acs.orgnih.gov A key example is the compound (7S)-7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-8-methoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, which has demonstrated excellent in vitro and in vivo antibacterial activity. acs.orgnih.gov
A second, more recent research avenue has emerged, exploring derivatives of this compound as selective inhibitors of Janus kinase 1 (JAK1). researchgate.net JAK1 is a key enzyme in signaling pathways that regulate inflammatory responses. The design of selective JAK1 inhibitors is a major goal in the treatment of autoimmune disorders. A study identified (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a potent and selective JAK1 inhibitor, showcasing the versatility of the spirocyclic scaffold in different therapeutic contexts. researchgate.net This demonstrates that the this compound core can be adapted to target different classes of enzymes by modifying the substituents attached to it.
These dual research trajectories underscore the growing significance of this compound as a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of new therapies for both infectious and inflammatory diseases.
Detailed Research Findings
Antibacterial Activity of a this compound Containing Quinolone
A 2013 study by Nakayama et al. reported the design and synthesis of novel quinolone derivatives, with compound 2a ((7S)-7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-8-methoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acid) showing particularly potent antibacterial activity. acs.orgnih.gov The in vitro activity of this compound was evaluated against various respiratory pathogens.
| Pathogen | MIC (µg/mL) |
| Streptococcus pneumoniae (GSP) | 0.008 |
| Streptococcus pneumoniae (PRSP) | 0.016 |
| Staphylococcus aureus (MSSA) | ≤0.004 |
| Staphylococcus aureus (MRSA) | 0.063 |
| Haemophilus influenzae | 0.016 |
| Moraxella catarrhalis | ≤0.004 |
| Chlamydia pneumoniae | 0.016 |
| Mycoplasma pneumoniae | 0.008 |
Data sourced from Nakayama, T. et al. (2013). Design, Synthesis, and Biological Evaluations of Novel 7-[7-Amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines with Potent Antibacterial Activity against Respiratory Pathogens. Journal of Medicinal Chemistry, 56(5), 2096-2110. acs.orgnih.gov
Janus Kinase (JAK) Inhibition Profile of a this compound Derivative
Research into the application of this spirocyclic scaffold in immunology led to the development of selective JAK inhibitors. A 2018 paper by Chough et al. described compound (R)-6c , a derivative of (R)-N-methyl-N-(5-azaspiro[2.4]heptan-7-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, as a selective JAK1 inhibitor. researchgate.net
| Kinase | IC50 (nM) | Selectivity Index (vs. JAK1) |
| JAK1 | 8.5 | 1 |
| JAK2 | 408 | 48 |
| JAK3 | >10000 | >1176 |
| TYK2 | 416 | 49 |
Data sourced from Chough, E. et al. (2018). Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor. Bioorganic & Medicinal Chemistry Letters, 28(15), 2589-2592. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methyl-5-azaspiro[2.4]heptan-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-6(8)4-9-5-7(6)2-3-7/h9H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQMXARNYUNUBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC12CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00475294 | |
| Record name | 7-Methyl-5-azaspiro[2.4]heptan-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00475294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1044904-53-1 | |
| Record name | 7-Methyl-5-azaspiro[2.4]heptan-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00475294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 7 Methyl 5 Azaspiro 2.4 Heptan 7 Amine and Its Analogues
Cyclization Strategies for the 5-Azaspiro[2.4]heptane Core Formation
The assembly of the 5-azaspiro[2.4]heptane core is a critical step that relies on precise chemical transformations. The formation of this bicyclic system, which features a cyclopropane (B1198618) ring sharing a carbon atom with a pyrrolidine (B122466) ring, is often achieved through multi-step sequences that culminate in a key ring-closing reaction.
Nucleophilic Addition and Intramolecular Cyclization Protocols
A foundational strategy for constructing the 5-azaspiro[2.4]heptane framework involves a sequence initiated by a nucleophilic addition, followed by an intramolecular cyclization. A common approach begins with the Strecker synthesis of an aminonitrile precursor, which establishes the aminomethyl group required for the final structure. acs.org
The synthesis can be illustrated by the preparation of the racemic intermediate, dl-6 (1-(aminomethyl)-1-cyanocyclopropane), through the Strecker reaction of 1-formyl-1-cyanocyclopropane. acs.org This intermediate then undergoes hydrogenation, typically with a catalyst like Raney Nickel, to convert the nitrile group into a primary amine. Following this reduction, a subsequent deprotection step, if a protecting group is used, yields a diaminocarboxylic acid intermediate like dl-7. acs.org The pivotal intramolecular cyclization is then accomplished by heating this intermediate with a reagent such as 1,1,1,3,3,3-hexamethyldisilazane in a suitable solvent like acetonitrile, which facilitates the formation of the desired lactam, a direct precursor to the azaspiro[2.4]heptane core. acs.org
| Step | Reaction Type | Key Reagents | Intermediate/Product |
| 1 | Strecker Reaction | 1-formyl-1-cyanocyclopropane | dl-6 (1-(aminomethyl)-1-cyanocyclopropane) |
| 2 | Hydrogenation | Raney Ni | Diamine precursor |
| 3 | Deprotection | Acidic conditions | dl-7 (diaminocarboxylic acid) |
| 4 | Intramolecular Cyclization | 1,1,1,3,3,3-hexamethyldisilazane, MeCN | dl-8 (lactam precursor) |
Stereoselective and Enantioselective Approaches to 7-Methyl-5-azaspiro[2.4]heptan-7-amine Derivatives
Achieving the desired stereochemistry is paramount in medicinal chemistry. For this compound, which contains a chiral center at the C7 position, several stereoselective and enantioselective methods have been developed.
Chiral Auxiliary-Mediated Transformations
While not extensively documented for this specific molecule, chiral auxiliary-mediated synthesis is a classical and powerful strategy for controlling stereochemistry. This approach involves covalently attaching a chiral auxiliary to a prochiral substrate. The steric and electronic properties of the auxiliary then direct subsequent reactions to occur on one face of the molecule, leading to a diastereomerically enriched product. After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched target molecule. This methodology remains a viable, though potentially less atom-economical, option for accessing specific stereoisomers of this compound precursors.
Resolution of Racemic this compound Precursors
Chemical resolution is a widely practiced method for separating enantiomers from a racemic mixture. This technique is particularly relevant for the synthesis of enantiomerically pure spirocyclic structures. mdpi.com The process typically involves reacting the racemic amine precursor with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or its derivatives), to form a pair of diastereomeric salts. Due to their different physical properties, such as solubility, these salts can be separated by fractional crystallization. google.com Once separated, the desired diastereomeric salt is treated with a base to cleave the salt and liberate the enantiomerically pure amine. A patented method describes the resolution of a related chiral intermediate, (-)-5-azaspiro[2.4]heptan-7-ol, by leveraging the differential solubility of its phenethylamine (B48288) salts, highlighting the industrial applicability of this approach for achieving high optical purity. google.com
Asymmetric Phase Transfer Catalysis in Spirocyclic Construction
Asymmetric phase-transfer catalysis (PTC) has emerged as a highly effective and scalable method for the enantioselective synthesis of complex molecules, including spirocyclic amino acid analogues. uni-giessen.deresearchgate.net This technique utilizes a chiral catalyst, typically a quaternary ammonium (B1175870) salt derived from a natural product like a Cinchona alkaloid, to shuttle a reactant from an aqueous or solid phase into an organic phase where the reaction occurs. mdpi.comunimi.it The chiral environment created by the catalyst-substrate complex directs the reaction to proceed enantioselectively.
A key example is the catalytic and enantioselective preparation of the (S)-5-azaspiro[2.4]heptane-6-carboxylic acid scaffold, a close analogue and key intermediate. mdpi.com This synthesis employs a one-pot double allylic alkylation of a glycine (B1666218) imine analogue using a chinchonidine-derived catalyst under phase-transfer conditions, achieving high enantioselectivity. mdpi.com Such methods provide a direct and efficient route to enantiomerically enriched spirocyclic cores, avoiding the need for classical resolution. mdpi.comunimi.it
| Method | Catalyst Type | Key Feature | Outcome |
| Asymmetric Alkylation | Chinchonidine-derived quaternary ammonium salt | One-pot double allylic alkylation of a glycine imine | Enantioselective formation of the spirocyclic proline scaffold mdpi.com |
| Asymmetric Epoxidation | Chiral quaternary ammonium salt | Reaction of α,β-unsaturated ketones with H₂O₂ | Enantioselective epoxidation researchgate.net |
| Asymmetric Alkylation | Maruoka's spirocyclic ammonium salt | α-alkylation of N-(diphenylmethylene) glycine tert-butyl ester | Excellent enantioselectivity with low catalyst loading researchgate.net |
Diastereoselective Cyclopropanation Methods
The construction of the spiro[2.4]heptane core, particularly the stereoselective formation of the cyclopropane ring, is a critical step in the synthesis of this compound and its analogues. Spirocyclic scaffolds are of increasing importance in drug discovery as they present a rigid, three-dimensional structure that can enhance specific interactions with protein binding sites. rsc.org Diastereoselective cyclopropanation methods are essential for controlling the spatial arrangement of substituents on the newly formed three-membered ring relative to the existing pyrrolidine ring, which significantly influences the molecule's biological activity and physicochemical properties. rsc.org
A prominent strategy for achieving high diastereoselectivity is the rhodium-catalyzed cyclopropanation of exocyclic methylene (B1212753) pyrrolidines with donor/acceptor carbenes, derived from diazo compounds. acs.orgacs.org Chiral dirhodium tetracarboxylate catalysts, in particular, have demonstrated exceptional control over both enantioselectivity and diastereoselectivity in the formation of azaspiro[n.2]alkanes. acs.orgacs.org The choice of catalyst and its ligands creates a chiral pocket that dictates the trajectory of the carbene addition to the alkene, thereby controlling the stereochemical outcome. acs.org For instance, studies on the cyclopropanation of 3-methylenepyrrolidine derivatives have shown that catalysts like Rh₂(S-p-PhTPCP)₄ can achieve high diastereomeric ratios (d.r.), often exceeding 20:1, and excellent enantioselectivity. acs.org
Another emerging method involves the coupling of carbon pronucleophiles and unactivated alkenes mediated by electrochemically generated dicationic adducts of thianthrene. researchgate.netnih.gov This approach proceeds through an alkenyl thianthrenium salt as a key intermediate, which then undergoes cyclopropanation. researchgate.netnih.gov This strategy is notable for its modularity and scalability, allowing for the synthesis of diverse and complex cyclopropanes. nih.gov
Furthermore, cycloaddition-ring contraction strategies provide an alternative route. For example, a [3+2]-cycloaddition of a diazo compound with an electron-deficient alkene, followed by thermal nitrogen extrusion, can yield the desired cyclopropane with high diastereoselectivity. rsc.org
Table 1: Comparison of Diastereoselective Cyclopropanation Methods for Azaspirocycle Synthesis
| Method | Catalyst / Reagent | Substrates | Typical Diastereomeric Ratio (d.r.) | Key Features |
|---|---|---|---|---|
| Rhodium-Catalyzed Cyclopropanation | Chiral Dirhodium Catalysts (e.g., Rh₂(S-p-PhTPCP)₄) | Exocyclic Methylene Pyrrolidines + Aryldiazoacetates | >20:1 acs.org | High efficiency, excellent stereocontrol, high turnover numbers. acs.orgacs.org |
| Thianthrene-Mediated Cyclopropanation | Thianthrene / Electrolysis | Unactivated Alkenes + Carbon Pronucleophiles | >20:1 researchgate.net | Scalable, modular, avoids transition metals. researchgate.netnih.gov |
| Cycloaddition / Ring Contraction | Diazoalkanes (e.g., 2,2,2-trifluorodiazoethane) | Electron-deficient Alkenes | High d.r. reported rsc.org | Access to functionally substituted cyclopropanes. rsc.org |
Functionalization and Derivatization Reactions of the this compound Scaffold
Once the core this compound structure is synthesized, its primary amine at the C-7 position and the tertiary amine at the N-5 position serve as key handles for a wide range of functionalization and derivatization reactions.
Reductive Amination for Nitrogen Substitutions
Reductive amination is a highly versatile and widely used method for the N-alkylation of primary amines, making it ideal for modifying the 7-amino group of the scaffold. masterorganicchemistry.com This one-pot reaction involves the initial formation of an imine or enamine intermediate through the condensation of the primary amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary or tertiary amine. masterorganicchemistry.comorganic-chemistry.org
This method effectively avoids the problem of over-alkylation, which is common in direct alkylation with alkyl halides. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective. masterorganicchemistry.com These reagents are mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl compound, allowing the reaction to be performed as a convenient one-pot procedure. masterorganicchemistry.com The scope of this reaction is broad, enabling the introduction of a wide array of substituents, including methyl, ethyl, propyl, and benzyl (B1604629) groups, by selecting the appropriate aldehyde or ketone. masterorganicchemistry.comorganic-chemistry.org
Table 2: Examples of Reductive Amination for Derivatization of the 7-Amino Group
| Carbonyl Compound | Reducing Agent | N-Substituent Introduced |
|---|---|---|
| Formaldehyde | NaBH(OAc)₃ | Methyl (-CH₃) |
| Acetaldehyde | NaBH₃CN | Ethyl (-CH₂CH₃) |
| Acetone | NaBH(OAc)₃ | Isopropyl (-CH(CH₃)₂) |
| Benzaldehyde | NaBH₄ | Benzyl (-CH₂Ph) |
| Cyclopentanone | NaBH(OAc)₃ | Cyclopentyl |
Amide Bond Formation and Modification
The primary amine at the 7-position readily undergoes acylation to form a diverse range of amide derivatives. Amide bond formation is one of the most fundamental reactions in medicinal chemistry. researchgate.net Several robust methods can be employed:
Reaction with Acyl Halides: The most straightforward method involves reacting the amine with an acyl chloride or bromide. libretexts.org This reaction is typically fast and high-yielding but generates a stoichiometric amount of acid (HX), which usually requires a base to be added as a scavenger.
Coupling with Carboxylic Acids: A milder and more common approach involves the use of coupling agents to activate a carboxylic acid, facilitating its reaction with the amine. researchgate.netnih.gov A wide variety of coupling reagents are available, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as uronium/phosphonium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). researchgate.net These methods are known for their high efficiency and for minimizing side reactions, including racemization when coupling chiral carboxylic acids. nih.govresearchgate.net
Reaction with Esters: Amides can also be formed through the aminolysis of esters, particularly activated esters like those derived from phenols. libretexts.org
Table 3: Common Coupling Reagents for Amide Bond Formation
| Coupling Agent | Type | Key Characteristics |
|---|---|---|
| EDC (in combination with HOBt) | Carbodiimide | Water-soluble byproducts, widely used, mild conditions. researchgate.net |
| DCC | Carbodiimide | Forms insoluble dicyclohexylurea (DCU) byproduct, very efficient. |
| HATU | Uronium Salt | Very fast reaction rates, low racemization, suitable for hindered substrates. researchgate.net |
| PyBOP | Phosphonium Salt | High efficiency, particularly useful in solid-phase peptide synthesis. |
| B(OCH₂CF₃)₃ | Boron-based Reagent | Effective for direct amidation without traditional coupling agents; purification can be simplified. nih.gov |
Tailoring the this compound Structure via Oxidation, Reduction, and Substitution Reactions
Further modifications to the scaffold can be achieved through various reactions targeting its inherent functional groups.
Oxidation: The tertiary amine at the N-5 position of the pyrrolidine ring can be oxidized to form the corresponding N-oxide using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). N-oxides are often explored in drug discovery to modify properties like solubility and metabolic stability.
Reduction: While the core spirocyclic scaffold is fully saturated, reduction reactions are highly relevant for modifying derivatives. For instance, an amide group introduced at the C-7 position via the methods described above (Section 2.3.2) can be reduced to a secondary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). rsc.org This two-step sequence of amidation followed by reduction provides an alternative route to N-alkylation of the 7-amino group. Similarly, carbonyl groups present on substituents attached to the scaffold can be selectively reduced to alcohols.
Substitution: The parent compound is already substituted with a methyl group at the N-5 position. The synthesis of analogues with different substituents at this position would typically involve utilizing a different N-substituted pyrrolidine precursor in the synthetic route leading to the spirocycle. Direct substitution on the C-H bonds of the cyclopropane or pyrrolidine rings is generally challenging due to their unactivated nature and would likely require a de novo synthesis strategy involving appropriately functionalized precursors.
Structure Activity Relationship Sar and Structural Modification Studies Utilizing 7 Methyl 5 Azaspiro 2.4 Heptan 7 Amine As a Scaffold
Design Rationale for Analogues of 7-Methyl-5-azaspiro[2.4]heptan-7-amine
Strategic Incorporation of the 5-Azaspiro[2.4]heptane Core into Bioactive Molecules
The 5-azaspiro[2.4]heptane core is a key structural element in a variety of bioactive compounds, where its rigid nature helps to lock the molecule in a specific conformation, thereby enhancing its binding affinity to target proteins. nih.gov The synthesis of this core, particularly the enantiomerically pure forms, is a critical step in the development of these therapeutic agents. For instance, a highly enantioselective hydrogenation process has been developed to produce (S)-7-amino-5-azaspiro[2.4]heptane, a key intermediate for quinolone antibacterial agents. nih.gov
The strategic incorporation of this spirocyclic system is exemplified in the design of novel orexin (B13118510) receptor antagonists. Starting from a series of 4,4-disubstituted piperidines, researchers discovered a potent class of dual orexin 1 and orexin 2 receptor antagonists based on the 5-azaspiro[2.4]heptane scaffold. nih.gov This transition to a spirocyclic system was a key step in optimizing the pharmacological profile of these compounds.
Furthermore, the 5-azaspiro[2.4]heptane moiety has been utilized as a constrained analogue of natural amino acids like L-glutamic acid. beilstein-journals.org By "freezing" the conformation of the amino acid, researchers aim to improve potency and selectivity for specific glutamate (B1630785) receptors, which are implicated in a range of central nervous system disorders. beilstein-journals.org The synthesis of these constrained analogues often involves sophisticated chemical strategies, such as diastereoselective rhodium-catalyzed cyclopropanation reactions. beilstein-journals.org
Influence of Substituents on Properties and Selectivity of this compound Derivatives
The properties and selectivity of derivatives of this compound are significantly influenced by the nature and position of various substituents. Structure-activity relationship (SAR) studies are crucial in elucidating these effects and guiding the design of more potent and selective compounds.
In the development of Janus kinase (JAK) inhibitors, the substitution pattern on the 5-azaspiro[2.4]heptane core plays a critical role in determining selectivity. For example, based on the core scaffold of (R)-N-methyl-N-(5-azaspiro[2.4]heptan-7-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, the introduction of a 3-oxopropanenitrile (B1221605) group at the 5-position of the azaspiro ring led to the identification of a potent and selective JAK1 inhibitor. rsc.orgresearchgate.net
Similarly, in the design of antibacterial agents, modifications to the quinolone core to which the this compound moiety is attached have a profound impact on antibacterial activity and spectrum. The presence of a fluorine atom at the C-6 position and a cyclopropyl (B3062369) group at the N-1 position of the quinolone ring are common features that enhance antibacterial potency.
The optimization of orexin receptor antagonists also heavily relies on SAR studies. The substitution on the 5-azaspiro[2.4]heptane ring and the attached aromatic moieties are systematically varied to improve receptor affinity, selectivity, and pharmacokinetic properties such as brain penetration and oral bioavailability. nih.gov
Exploration of Diverse Chemical Libraries Based on the this compound Motif
The versatility of the this compound scaffold has enabled the generation of diverse chemical libraries targeting a wide range of diseases. These libraries often feature the core spirocycle conjugated to various heterocyclic systems, leading to the discovery of novel therapeutic candidates.
Development of Quinoline-Based Conjugates
A significant area of research has been the development of quinoline-based antibacterial agents incorporating the this compound moiety at the C-7 position. These conjugates have shown potent activity against a broad spectrum of respiratory pathogens, including multidrug-resistant strains. nih.govresearchgate.net
One notable example is a series of novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines. nih.gov The design of these compounds aimed to create potent antibacterial drugs for treating respiratory tract infections. The stereochemistry at the C-7 position of the azaspiro ring was found to be crucial for activity, with the (S)-configuration exhibiting superior in vitro antibacterial potency against key respiratory pathogens. nih.govresearchgate.net
Table 1: In Vitro Antibacterial Activity of a Quinoline-Based Conjugate
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.008 |
| Streptococcus pneumoniae (penicillin-resistant) | 0.016 |
| Staphylococcus aureus (methicillin-susceptible) | 0.016 |
| Staphylococcus aureus (methicillin-resistant) | 0.25 |
| Haemophilus influenzae | ≤0.008 |
| Moraxella catarrhalis | ≤0.008 |
| Chlamydia pneumoniae | 0.031 |
Data sourced from a study on novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines. nih.gov
Pyrrolo[2,3-d]pyrimidine Derivatives and their Structural Variants
The this compound scaffold has been successfully integrated with the pyrrolo[2,3-d]pyrimidine core to develop potent kinase inhibitors. rsc.orgresearchgate.net This heterocyclic system is a key component of several approved drugs, and its combination with the spirocyclic amine has led to the discovery of novel inhibitors of Janus kinases (JAKs) and other kinases. nih.govnih.gov
In one study, researchers used (R)-N-methyl-N-(5-azaspiro[2.4]heptan-7-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine as a core scaffold to develop a selective JAK1 inhibitor. rsc.orgresearchgate.net The resulting compound, (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile, demonstrated a high affinity for JAK1 with an IC50 value of 8.5 nM and a 48-fold selectivity over JAK2. rsc.orgresearchgate.net
Table 2: Kinase Inhibition Profile of a Pyrrolo[2,3-d]pyrimidine Derivative
| Kinase | IC50 (nM) |
|---|---|
| JAK1 | 8.5 |
| JAK2 | 408 |
| JAK3 | >10000 |
Data represents the inhibitory activity of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile. rsc.org
Engineering of Proline Analogues and Peptidomimetic Constructs
The rigid structure of the 5-azaspiro[2.4]heptane system makes it an attractive scaffold for the design of proline analogues and peptidomimetics. nih.gov Proline and its analogues play a crucial role in determining the conformation of peptides and proteins, and their incorporation can lead to enhanced biological activity and stability. mdpi.com
The synthesis of enantiomerically pure 5-azaspiro[2.4]heptane-6-carboxylic acid, a close structural relative of this compound, highlights the importance of this scaffold in the development of antiviral agents. This proline analogue is a key component in the synthesis of ledipasvir, a potent inhibitor of the hepatitis C virus NS5A protein. mdpi.com
The conformational constraints imposed by the spirocyclic ring system are critical for the biological activity of these molecules. mdpi.com The development of catalytic and enantioselective methods for the synthesis of these proline analogues is an active area of research, enabling the exploration of their potential in various therapeutic applications. mdpi.com
Integration into Orexin Receptor Antagonist Frameworks
The quest for novel therapeutics targeting the orexin system, implicated in the regulation of sleep-wake cycles, has led to the exploration of diverse chemical scaffolds. One such scaffold that has demonstrated significant potential is the 5-azaspiro[2.4]heptane moiety. This structural framework has been systematically investigated to understand its structure-activity relationships (SAR) and to optimize its properties as an orexin receptor antagonist.
Research in this area has often involved the modification of the 5-azaspiro[2.4]heptane core at various positions to modulate potency and selectivity for the two orexin receptor subtypes, OX1R and OX2R. A key strategy has been the introduction of substituents that can interact favorably with the binding pockets of these receptors.
Detailed Research Findings
A significant advancement in this area came from the evolution of a series of 4,4-disubstituted piperidine (B6355638) antagonists into a novel class of 5-azaspiro[2.4]heptane-based orexin receptor antagonists. doi.org This transition to a spiro-pyrrolidine framework was found to have a notable impact on the activity at the OX2 receptor. doi.org
Initial modifications focused on varying the amide substituent on the left-hand side (LHS) and the pyridine (B92270) substituent on the right-hand side (RHS) of the molecule. It was observed that the spiro-pyrrolidine core itself was not the sole determinant of OX2 activity; rather, the interplay between the core, the LHS amide, and the RHS pyridine was crucial. doi.org
For instance, the introduction of a thiazolophenyl group on the LHS in conjunction with the 5-azaspiro[2.4]heptane core led to the emergence of dual OX1/OX2 antagonist activity. doi.org This was a departure from the corresponding spiro-piperidine compounds, which generally exhibited selective OX1 activity. doi.org
Further optimization of the RHS pyridine moiety revealed that a 5-CF3-pyridine group enhanced OX2 activity. doi.org Moreover, exploration of a pyrimidine (B1678525) RHS led to compounds with a preference for the OX2 receptor. Specifically, a 4,6-dimethylpyrimidine (B31164) substitution resulted in a 40-fold increase in OX2 potency compared to a 6-methylpyrimidine analog. doi.org
The culmination of these SAR studies led to the identification of a lead compound, designated as compound 15 in the original research, which exhibited potent dual activity against both OX1 and OX2 receptors. doi.org This compound demonstrated favorable pharmacokinetic properties, including good brain penetration and oral bioavailability in rats, highlighting the therapeutic potential of the 5-azaspiro[2.4]heptane scaffold in the development of new treatments for sleep disorders. doi.org
Structure-Activity Relationship Data for 5-Azaspiro[2.4]heptane Derivatives
The following table summarizes the in vitro activities of a selection of 5-azaspiro[2.4]heptane derivatives at the human OX1 and OX2 receptors, as determined by a Ca2+ FLIPR functional assay. The data is presented as pKb values, which represent the negative logarithm of the antagonist dissociation constant.
| Compound | R1 (LHS) | R2 (RHS) | OX1 pKb | OX2 pKb |
|---|---|---|---|---|
| 8 | 2-thiazolyl | 5-Me-pyridin-2-yl | 7.4 | 6.7 |
| 10 | 2-thiazolyl | 5-CF3-pyridin-2-yl | 7.7 | 7.5 |
| 11 | 2-thiazolyl | pyrimidin-2-yl | 7.1 | 6.6 |
| 12 | 2-thiazolyl | 4,6-diMe-pyrimidin-2-yl | 6.5 | 8.1 |
| 13 | 5-Me-thiazol-2-yl | pyrimidin-2-yl | 7.4 | 6.8 |
| 14 | 5-Me-thiazol-2-yl | 6-Me-pyrimidin-2-yl | 7.0 | 6.5 |
| 15 | 5-Me-thiazol-2-yl | 5-CF3-pyridin-2-yl | 8.1 | 8.1 |
Computational Chemistry and Cheminformatics in the Study of 7 Methyl 5 Azaspiro 2.4 Heptan 7 Amine Derivatives
Molecular Docking for Prediction of Binding Affinities and Interactions
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is crucial for predicting the binding mode and affinity of ligands, such as derivatives of 7-Methyl-5-azaspiro[2.4]heptan-7-amine, within the active site of a biological target.
In studies of pyrrolo[2,3-d]pyrimidin-4-amine derivatives incorporating the 5-azaspiro[2.4]heptan-7-amine moiety as Janus kinase 1 (JAK1) inhibitors, molecular docking has been employed to elucidate the specific interactions driving their inhibitory activity. These simulations are typically performed using a known crystal structure of the target protein. Docking studies revealed that these compounds fit into the ATP-binding site of the JAK1 kinase domain, establishing key interactions that are critical for their potency. The binding conformations are selected based on parameters like binding energy and the formation of hydrogen bonds with key residues in the active site. For instance, a common interaction for JAK1 inhibitors is the formation of a hydrogen bond with the hinge region of the kinase.
Table 1: Predicted Interactions of a this compound Derivative with JAK1 Kinase This table is a representative example based on common findings in kinase inhibitor docking studies.
| Ligand Moiety | Receptor Residue | Interaction Type | Predicted Importance |
|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidine | Leu959 (Hinge) | Hydrogen Bond | High (Anchoring) |
| Azaspiro[2.4]heptane | Gly908, Val909 | van der Waals | Moderate (Shape Complementarity) |
| Amine Group | Asp1021 (DFG motif) | Hydrogen Bond | Moderate (Selectivity) |
| Methyl Group | Pro960 | Hydrophobic | Low (Potency Tuning) |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.
Ligand-based QSAR models are developed when the three-dimensional structure of the target receptor is unknown or not considered. These methods rely on the principle that structurally similar molecules are likely to have similar biological activities. Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique that correlates the biological activity of compounds with their 3D shape and electrostatic properties.
For a series of 51 pyrrolo[2,3-d]pyrimidin-4-amine derivatives containing the azaspiro[2.4]heptan-7-amine scaffold, a ligand-based CoMFA model was developed to understand the structural requirements for JAK1 inhibition. In this approach, the compounds in the dataset are aligned, and their steric and electrostatic fields are calculated. The resulting data is then analyzed using statistical methods to generate a model that can predict the activity of new, unsynthesized compounds. The output of a CoMFA study is often visualized as a 3D contour map, highlighting regions where steric bulk or specific electrostatic charges are predicted to increase or decrease biological activity.
Receptor-based QSAR approaches incorporate information from the 3D structure of the biological target. These methods use descriptors derived from the ligand-receptor complex, such as docking scores or interaction energies, to build the QSAR model. This provides a more direct link between specific interactions at the active site and the observed biological activity.
While a specific receptor-based QSAR study for this compound derivatives is not detailed in the available literature, the methodology is highly applicable. The binding energies and interaction fingerprints obtained from molecular docking studies (as described in section 5.1) can serve as powerful descriptors. For example, a QSAR equation could be developed that correlates the pIC50 values of a series of compounds with their calculated docking scores and the strength of hydrogen bonds formed with specific residues like Leu959 in the JAK1 hinge region. This approach helps in prioritizing compounds that are predicted to have the most favorable interactions with the target receptor.
Molecular Dynamics (MD) Simulations to Assess Ligand-Target Complex Stability
While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior and stability of this complex over time. semanticscholar.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and assess the persistence of key interactions.
For the pyrrolo[2,3-d]pyrimidin-4-amine derivatives, MD simulations of up to 50 nanoseconds were performed to validate the docking poses and evaluate the stability of the ligand-JAK1 complexes. researchgate.net The initial structures for these simulations were the binding conformations predicted by molecular docking. Analysis of the MD trajectories, often by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone, can confirm whether the ligand remains stably bound in the active site. These simulations confirmed the stability of the protein-ligand binding interactions for potent inhibitors, providing greater confidence in the predicted binding modes. researchgate.net
Table 2: Typical Parameters for MD Simulation of a Ligand-Protein Complex
| Parameter | Value/Description | Purpose |
|---|---|---|
| Simulation Software | AMBER, GROMACS | To run the simulation algorithm |
| Force Field | AMBER ff99SB, OPLS | To describe the physics of atomic interactions |
| Water Model | TIP3P | To solvate the system realistically |
| Simulation Time | 50-250 ns | To observe the system's behavior over a meaningful period |
| Temperature | 300 K | To simulate physiological conditions |
| Pressure | 1 bar | To simulate physiological conditions |
| Analysis Metrics | RMSD, RMSF, H-bond analysis | To quantify stability and interactions |
Virtual Screening and De Novo Design of this compound Analogues
Virtual screening and de novo design are powerful computational strategies for identifying and creating novel chemical entities with desired biological activity.
Virtual Screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. For targets like JAK1, an ensemble docking-based virtual screening approach has been successfully used to identify novel spirocyclic inhibitors. researchgate.netnih.gov In this method, multiple conformations of the receptor are used in the docking calculations to account for protein flexibility. This strategy led to the discovery of five novel JAK inhibitors from a small screening set, demonstrating a remarkable hit rate of 50%. researchgate.netnih.gov The results highlighted spirocyclic pyrrolopyrimidines as promising starting points for developing new JAK1 inhibitors. researchgate.netnih.gov
De Novo Design programs, in contrast, build novel molecules from scratch or by combining smaller molecular fragments. The goal is to design compounds that have optimal shape and chemical complementarity to the target's binding site. A practical application of these design principles can be seen in the development of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile. nih.govresearchgate.net This potent and selective JAK1 inhibitor was rationally designed by combining the 7-deazapurine core of tofacitinib (B832), a known JAK inhibitor, with the 5-azaspiro[2.4]heptan-7-amine moiety. nih.govresearchgate.net This structure-based design approach, which merges key structural features from different molecules, successfully produced a novel compound with an IC50 value of 8.5 nM against JAK1. nih.govresearchgate.net
Mechanistic and Biological Target Oriented Research on 7 Methyl 5 Azaspiro 2.4 Heptan 7 Amine Derivatives
Characterization of Enzyme Inhibition and Receptor Modulation by 7-Methyl-5-azaspiro[2.4]heptan-7-amine Analogues
Analogues incorporating the this compound core have been synthesized and evaluated for their inhibitory and modulatory activities against various biological targets. These studies have provided critical insights into the structure-activity relationships that govern their potency and selectivity.
Janus Kinase (JAK) Family Inhibition and Selectivity Profiling
Derivatives of this compound have emerged as potent inhibitors of the Janus kinase (JAK) family, which are non-receptor tyrosine kinases crucial for cytokine signaling. nih.gov Dysregulation of the JAK/STAT signaling pathway is a key factor in various autoimmune and inflammatory diseases. researchgate.net
One notable derivative, (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile, was identified as a highly selective JAK1 inhibitor. researchgate.netnih.gov This compound's design was based on combining the 7-deazapurine core of tofacitinib (B832) with the 5-azaspiro[2.4]heptan-7-amine moiety. researchgate.netnih.gov It demonstrated a potent IC50 value of 8.5 nM against JAK1 and showed a 48-fold selectivity over JAK2, a crucial factor for avoiding potential side effects associated with JAK2 inhibition. researchgate.netnih.gov The development of selective JAK1 inhibitors is a significant therapeutic goal, as JAK1 is involved in the signaling of many pro-inflammatory cytokines. researchgate.net
Interactive Table: Inhibition Profile of a this compound Analogue
| Target Enzyme | IC50 (nM) | Selectivity Index (over JAK2) |
|---|---|---|
| JAK1 | 8.5 | 48 |
| JAK2 | 408 | 1 |
Note: Data derived from in vitro kinase assays for (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile. researchgate.netnih.gov
DNA Gyrase Inhibition Mechanisms in Bacterial Pathogens
In the realm of antibacterial research, the this compound scaffold has been incorporated into novel quinolone derivatives. These compounds have shown potent activity against a range of respiratory pathogens. The primary mechanism of action for quinolone antibacterials is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.
These enzymes are essential for bacterial DNA replication, repair, and recombination. Quinolones stabilize the complex formed between the enzyme and DNA, leading to lethal double-strand breaks in the bacterial chromosome. The binding of these inhibitors occurs in a specific pocket that is formed after the enzyme binds to DNA. nih.gov A cooperative binding model suggests that the gyrase-DNA complex induces a specific binding site for the quinolone molecule. nih.gov The this compound moiety at the C-7 position of the quinolone core plays a critical role in determining the potency and spectrum of activity of these inhibitors.
Exploration of Orexin (B13118510) Receptor Antagonism
The 5-azaspiro[2.4]heptane framework, a core component of the subject compound, has been instrumental in the discovery of potent dual orexin receptor antagonists (DORAs). doi.orgnih.gov The orexin system, consisting of neuropeptides orexin-A and orexin-B and their receptors OX1 and OX2, is a central regulator of wakefulness. doi.org Antagonism of these receptors is a validated therapeutic strategy for the treatment of insomnia. wikipedia.orgnih.gov
Starting from a series of orexin 1 receptor selective antagonists, researchers developed a class of 5-azaspiro[2.4]heptane derivatives that exhibit potent dual activity against both OX1 and OX2 receptors. doi.orgnih.gov This dual antagonism is believed to be beneficial for promoting and maintaining sleep. nih.gov Structure-activity relationship (SAR) and pharmacokinetic optimization of this series led to the identification of lead compounds with good brain penetration and oral bioavailability. doi.org
Elucidation of Molecular Pathways and Cellular Mechanisms Influenced by this compound Scaffolds
The biological effects of this compound derivatives are a direct consequence of their interaction with specific molecular pathways.
JAK/STAT Pathway: As JAK inhibitors, these compounds block the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs) by JAKs. mdpi.com This interruption of the JAK/STAT signaling cascade prevents the translocation of STATs to the nucleus and the subsequent transcription of genes involved in inflammatory and immune responses. mdpi.com The selectivity for JAK1 is particularly important as it modulates signaling for numerous cytokines involved in autoimmune diseases while potentially sparing the hematopoietic functions regulated by JAK2. researchgate.net
Bacterial DNA Metabolism: By inhibiting DNA gyrase and topoisomerase IV, the quinolone derivatives disrupt essential cellular processes in bacteria. The formation of a stable drug-enzyme-DNA ternary complex stalls the replication fork, induces the SOS response, and ultimately leads to bacterial cell death through the accumulation of irreparable DNA damage.
Orexin Signaling Pathway: Orexin receptor antagonists containing the spirocyclic scaffold prevent the binding of orexin neuropeptides to their G-protein coupled receptors (GPCRs) in the brain. doi.org This blockade suppresses the wake-promoting signals of the orexin system, thereby facilitating the transition to and maintenance of sleep.
Investigation of Resistance Mechanisms to this compound-Derived Agents
The emergence of resistance is a significant challenge, particularly for antibacterial agents. For quinolone derivatives incorporating the this compound moiety, resistance mechanisms are expected to be similar to those observed for other fluoroquinolones.
The primary mechanisms of quinolone resistance are mutations in the genes that encode the target enzymes, DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). nih.govnih.gov These mutations typically alter the drug-binding site, reducing the affinity of the inhibitor for the enzyme-DNA complex. Another significant mechanism is the reduced intracellular accumulation of the drug, which can occur through the overexpression of efflux pumps that actively transport the compound out of the bacterial cell, or through decreased permeability of the outer membrane. nih.gov Plasmid-mediated resistance genes, which can protect the target enzyme or modify the drug, also contribute to the development of resistance. nih.gov
Preclinical Pharmacokinetic Pk and Biotransformation Studies of 7 Methyl 5 Azaspiro 2.4 Heptan 7 Amine Analogues
In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Assessment
The in vitro ADME properties of 7-Methyl-5-azaspiro[2.4]heptan-7-amine analogues have been evaluated to predict their behavior in vivo. A key aspect of this assessment is the interaction of these compounds with cytochrome P450 (CYP450) enzymes, which are crucial for drug metabolism.
Several analogues within a series of 5-azaspiro[2.4]heptane dual orexin (B13118510) receptor antagonists were profiled for their inhibitory potential against major CYP450 isoforms. The data, presented in Table 1, reveals that the inhibitory activity of these compounds on CYP2D6 and CYP3A4 varies depending on their chemical substitutions. For instance, compound 10 showed significant inhibition of CYP2D6, while compound 12 displayed notable inhibition of CYP3A4. In contrast, compounds 15 and 17 exhibited a much-improved profile with low inhibitory potential against the tested CYP450 enzymes.
This low CYP450 inhibition is a desirable characteristic in drug development as it reduces the likelihood of drug-drug interactions. Furthermore, some compounds in this series were assessed for time-dependent inhibition (TDI) of CYP3A4. While compound 15 still showed TDI on the CYP3A4 enzyme, this issue was successfully addressed with compound 17 , which demonstrated no TDI.
| Compound | CYP2D6 IC50 (μM) | CYP3A4 IC50 (μM) |
|---|---|---|
| 10 | 0.9 | >50 |
| 12 | >50 | 9 |
| 15 | >50 | >50 |
| 17 | >50 | >50 |
In Vivo Pharmacokinetic Profiling in Relevant Animal Models
The in vivo pharmacokinetic properties of 5-azaspiro[2.4]heptane analogues have been characterized in rats to determine their systemic exposure and distribution. These studies are essential for understanding how the compounds behave in a living organism and for predicting their potential clinical utility.
Oral Bioavailability and Systemic Exposure
The oral bioavailability and other pharmacokinetic parameters of several analogues were assessed following intravenous (IV) and oral (PO) administration in rats. The results, summarized in Table 2, demonstrate a range of pharmacokinetic profiles.
For example, compound 2 exhibited low plasma clearance (Clp) and good oral bioavailability (%F = 50). In contrast, compounds 10 and 12 showed higher plasma clearance. Despite its moderate-to-high metabolism, compound 10 maintained good oral absorption.
Further optimization led to the identification of compounds 15 and 17 . Compound 15 displayed moderate-to-high plasma clearance but still achieved acceptable oral bioavailability (%F = 30). Compound 17 had a slightly higher plasma clearance compared to 15 .
| Compound | Clp (mL/min/kg) | Vdss (L/kg) | %F (Oral Bioavailability) |
|---|---|---|---|
| 2 | 11 | 2.1 | 50 |
| 10 | 30 | 2.2 | 44 |
| 12 | 40 | 3.8 | 18 |
| 15 | 40 | 1.8 | 30 |
| 17 | 55 | 2.5 | 25 |
Distribution to Target Tissues and Brain Penetration
For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier is paramount. The brain penetration of the 5-azaspiro[2.4]heptane analogues was evaluated by measuring the brain-to-plasma concentration ratio (B/P) in rats.
The results, shown in Table 3, indicate that chemical modifications significantly influenced brain penetration. Compound 10 exhibited a much higher brain-to-plasma ratio (B/P = 3) compared to compounds 2 (B/P = 0.5) and 12 (B/P = 0.2). This highlights the sensitivity of brain penetration to structural changes in this chemical series. Compound 15 also demonstrated decent brain penetration with a B/P ratio of 1.
| Compound | Brain/Plasma Ratio (B/P) |
|---|---|
| 2 | 0.5 |
| 10 | 3 |
Prospective Research Directions and Future Scope for 7 Methyl 5 Azaspiro 2.4 Heptan 7 Amine
Development of 7-Methyl-5-azaspiro[2.4]heptan-7-amine as Advanced Chemical Probes and Tools
The conformationally rigid structure of this compound makes it an ideal scaffold for the design of advanced chemical probes. By functionalizing the primary amine or the secondary amine within the ring system, researchers can attach various reporter groups such as fluorophores, biotin (B1667282) tags, or photoaffinity labels. These modified molecules could serve as powerful tools to investigate biological systems with high precision and specificity.
Potential applications as chemical probes include:
Target Identification and Validation: Probes derived from this spirocyclic amine could be used to identify and validate novel biological targets for therapeutic intervention. The rigid scaffold can help in achieving high binding affinity and selectivity.
Imaging and Mechanistic Studies: Fluorescently labeled derivatives could be employed in advanced microscopy techniques to visualize the localization and dynamics of their biological targets within cells and tissues, providing insights into cellular processes and disease mechanisms.
Assay Development: The development of specific probes can facilitate the creation of high-throughput screening assays to discover new modulators of a particular biological target.
Potential Applications Beyond Medicinal Chemistry: Materials Science
While the primary focus of spirocyclic compounds has been in medicinal chemistry, the unique topology of this compound suggests potential applications in materials science. The rigid and three-dimensional nature of the spirocyclic core can be exploited to create novel materials with unique properties.
Prospective materials science applications include:
Polymer Chemistry: The diamine nature of this compound makes it a potential monomer for the synthesis of novel polyamides or polyimides. The incorporation of the rigid spirocyclic unit into the polymer backbone could lead to materials with enhanced thermal stability, mechanical strength, and specific optical properties.
Functional Materials: The amine groups can be functionalized to create materials with specific functionalities, such as catalysts, sensors, or separation media. For instance, tethering metal-coordinating ligands could result in novel catalysts for asymmetric synthesis.
Crystal Engineering: The well-defined three-dimensional structure of this spirocyclic amine could be utilized as a building block in crystal engineering to construct metal-organic frameworks (MOFs) or supramolecular assemblies with interesting porous structures and host-guest properties.
Synergistic Approaches with Novel Drug Discovery Technologies
The exploration of this compound and its derivatives can be significantly accelerated by leveraging novel drug discovery technologies. These synergistic approaches can help to fully realize the therapeutic potential of this unique chemical scaffold.
| Technology | Application to this compound |
| High-Throughput Synthesis | Rapid generation of diverse libraries of derivatives for screening. |
| Computational Modeling and AI | In silico screening to predict binding affinities and ADMET properties. |
| DNA-Encoded Libraries (DELs) | Synthesis and screening of vast libraries of compounds to identify novel binders. |
| Fragment-Based Drug Discovery | Use of the spirocyclic core as a starting point for building more potent molecules. |
The integration of these technologies will enable a more efficient and rational design of new drug candidates based on the this compound scaffold, potentially leading to breakthroughs in treating various diseases.
Addressing Challenges and Identifying Opportunities in Spirocyclic Amine Research
The field of spirocyclic amine research, while promising, is not without its challenges. The synthesis of these complex three-dimensional structures can be intricate and require multi-step procedures. However, these challenges also present opportunities for innovation.
Key Challenges and Opportunities:
Synthetic Complexity: The development of more efficient and stereoselective synthetic routes to this compound and its analogs is a key challenge. Overcoming this hurdle will make these valuable building blocks more accessible to the broader scientific community. nih.gov
Exploration of Chemical Space: The full potential of this spirocyclic scaffold remains largely unexplored. There is a significant opportunity to systematically explore the chemical space around this core structure to discover novel compounds with diverse biological activities. nih.gov
Targeting "Undruggable" Proteins: The unique three-dimensional shape of spirocyclic amines may enable them to bind to challenging protein targets, such as protein-protein interfaces, that are often considered "undruggable" with traditional small molecules.
Future research in this area will likely focus on developing novel synthetic methodologies, expanding the diversity of spirocyclic amine libraries, and applying these compounds to a wider range of biological targets and material science applications. The continued exploration of this compound and related spirocyclic systems holds great promise for advancing both medicine and material science.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 7-Methyl-5-azaspiro[2.4]heptan-7-amine, and what are critical optimization steps?
The synthesis typically begins with commercially available piperidine derivatives. For example, 4-amino-1-benzylpiperidine is protected via N-ethyloxycarbonylation, followed by lithium aluminum hydride (LAH)-mediated deprotection to yield methylamine intermediates . A key step involves the preparation of the spirocyclic core using methods reported by Kimura et al., which includes stereochemical control at carbon 7 to isolate diastereomers . Critical optimization includes debenzylation under controlled conditions to avoid ring distortion and the use of chiral auxiliaries (e.g., (R)-1-phenylethyl groups) to resolve enantiomers .
Basic: What analytical techniques are essential for characterizing this compound and verifying its purity?
Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming the spirocyclic structure and stereochemistry, particularly H and C NMR to identify unique proton environments (e.g., methyl groups and azaspiro junctions) . High-resolution mass spectrometry (HRMS) validates molecular weight, while chiral HPLC or polarimetry distinguishes enantiomers . Purity is assessed via reverse-phase HPLC with UV detection, ensuring >95% purity for pharmacological studies .
Advanced: How do stereochemical variations at carbon 7 influence the biological activity of 5-azaspiro[2.4]heptan-7-amine derivatives?
Epimerization at carbon 7 significantly impacts target binding. For instance, the (R)-configuration in derivatives like (R)-6c enhances JAK1 inhibition (IC = 8.5 nM) by optimizing hydrogen bonding with Val889 and Gly1020 residues, as shown in docking studies . In contrast, the (S)-enantiomer exhibits reduced selectivity due to steric clashes with JAK1's hydrophobic pocket . Researchers must employ asymmetric synthesis (e.g., chiral benzyl groups) and validate stereochemistry via X-ray crystallography or NOESY NMR .
Advanced: What molecular modeling strategies validate the interaction of this compound derivatives with JAK1?
Flexible docking simulations (e.g., AutoDock4.2) using JAK1’s crystal structure (PDB: 3EYG) predict binding modes. Key interactions include:
- Hydrogen bonds between the pyrrolopyrimidine moiety and Ala906/Glu957.
- Van der Waals contacts between the azaspiro amine and Val889/Gly1020 .
Free energy perturbation (FEP) calculations further refine binding affinity predictions, while molecular dynamics (MD) simulations assess conformational stability over 100 ns trajectories .
Advanced: How can researchers resolve contradictions in activity data between diastereomers of 5-azaspiro[2.4]heptan-7-amine derivatives?
Contradictions often arise from off-target effects or differential metabolic stability. Strategies include:
- Kinase profiling : Test selectivity across 50+ kinases to identify off-target interactions .
- Metabolic assays : Compare hepatic microsomal stability of diastereomers using LC-MS/MS .
- Crystallography : Resolve binding poses to confirm if activity differences stem from target engagement or steric hindrance .
Advanced: What in vivo models are suitable for evaluating 5-azaspiro[2.4]heptan-7-amine derivatives in autoimmune diseases?
The collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) murine models are widely used. Compound (R)-6c showed efficacy in CIA via oral administration (10 mg/kg), reducing paw swelling by 60% . Key endpoints include serum cytokine levels (IL-6, TNF-α) and histopathological scoring of joint inflammation. Pharmacokinetic parameters (e.g., bioavailability >50%, t >6 hrs) must align with therapeutic windows .
Methodological: How should researchers design experiments to optimize the selectivity of JAK1 inhibitors based on this scaffold?
- Step 1 : Perform structure-activity relationship (SAR) studies by modifying the pyrrolopyrimidine and azaspiro regions. For example, introducing cyano groups (e.g., (R)-6c) improves JAK1 selectivity 48-fold over JAK2 .
- Step 2 : Use in vitro kinase profiling (e.g., Eurofins KinaseProfiler) to assess off-target inhibition .
- Step 3 : Validate selectivity in cellular assays (e.g., STAT phosphorylation in JAK1 vs. JAK3-dependent cell lines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
